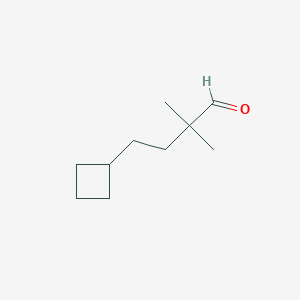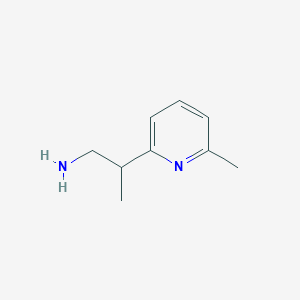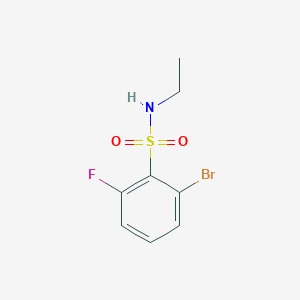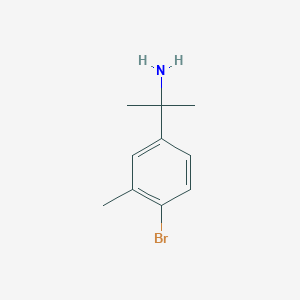
N-(2-ethylbutyl)-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylbutyl)-2-methoxypyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and an ethylbutylamine group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbutyl)-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridine with 2-ethylbutylamine under suitable conditions. The reaction can be carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylbutyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(2-ethylbutyl)-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylbutyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylhexyl)-2-methoxypyridin-3-amine
- N-(2-ethylbutyl)-3-methoxypyridin-2-amine
- N-(2-ethylbutyl)-2-methoxypyridin-4-amine
Uniqueness
N-(2-ethylbutyl)-2-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and ethylbutylamine groups can confer distinct properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C12H20N2O/c1-4-10(5-2)9-14-11-7-6-8-13-12(11)15-3/h6-8,10,14H,4-5,9H2,1-3H3 |
InChI Key |
CQXONLZZLKCQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)


![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)






![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)
![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
amine](/img/structure/B13273906.png)
![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)
